molecular formula C16H21N3OS B4718885 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

Cat. No.: B4718885
M. Wt: 303.4 g/mol
InChI Key: HJXLAHNQPWVYQL-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 4-phenylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in reducing the production costs and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, alcohols, thiols; reactions are generally conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at ambient or elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death. Additionally, the compound may interact with signaling pathways that regulate cell growth, differentiation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Some similar compounds include:

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: This compound has a nitro group instead of a phenyl group, which may result in different biological activities and properties.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: The presence of a chloroacetamide group in this compound may confer different reactivity and applications compared to the phenylbutanamide derivative.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-2-3-12-15-18-19-16(21-15)17-14(20)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXLAHNQPWVYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
Reactant of Route 2
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N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

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